1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one
CAS No.:
Cat. No.: VC18815369
Molecular Formula: C11H13BrO2
Molecular Weight: 257.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrO2 |
|---|---|
| Molecular Weight | 257.12 g/mol |
| IUPAC Name | 1-[4-(bromomethyl)-2-methoxyphenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H13BrO2/c1-8(13)5-10-4-3-9(7-12)6-11(10)14-2/h3-4,6H,5,7H2,1-2H3 |
| Standard InChI Key | BTWZMJVKIOMLCX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1=C(C=C(C=C1)CBr)OC |
Introduction
Molecular and Structural Characteristics
Chemical Identity
1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one belongs to the class of aryl ketones, integrating a propan-2-one backbone with a substituted phenyl group. Key structural features include:
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A bromomethyl (-CH₂Br) group at the para position of the phenyl ring.
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A methoxy (-OCH₃) group at the ortho position relative to the ketone moiety .
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A propan-2-one (acetone) chain at the benzylic position, facilitating nucleophilic and electrophilic reactions .
The compound’s molecular structure is validated by spectral data, including ¹H NMR and ¹³C NMR, which confirm the positions of substituents and the absence of impurities in synthesized batches .
Synthesis Methodologies
Multi-Step Organic Synthesis
The synthesis of 1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one typically involves electrophilic aromatic substitution and Friedel-Crafts acylation reactions. A representative pathway includes:
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Methoxy Group Introduction:
Methoxylation of a precursor phenyl ring using methylating agents like dimethyl sulfate in alkaline conditions. -
Bromomethylation:
Bromination of a methyl group via radical-initiated reactions or using N-bromosuccinimide (NBS) under UV light . -
Ketone Formation:
Propan-2-one attachment through Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ as a catalyst.
Optimization and Yields
Recent protocols emphasize solvent selection and temperature control to enhance efficiency:
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Dimethylformamide (DMF) improves solubility during bromomethylation, achieving yields up to 78%.
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Microwave-assisted synthesis reduces reaction times from hours to minutes, as demonstrated in a PEG-400/water system yielding 95% product under 300 W irradiation .
| Synthesis Condition | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional heating (12 h) | DMF | None | 78 | |
| Microwave irradiation (0.1 h) | PEG-400/H₂O | None | 95 | |
| Reflux in ethanol (24 h) | Ethanol | Na₂CO₃ | 75 |
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
The compound’s reactivity is governed by two key functional groups:
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Bromomethyl Group:
Acts as a leaving group in nucleophilic substitution (SN₂) reactions, enabling cross-coupling with amines or thiols to form carbon-nitrogen or carbon-sulfur bonds . -
Methoxy Group:
Enhances electron density on the aromatic ring via resonance, directing electrophiles to the para and ortho positions.
Example Reaction: Formation of Indole Derivatives
In a documented procedure, 1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one reacts with 2,3-dimethoxyaniline in N,N-dimethylaniline at 150°C, yielding 6,7-dimethoxy-2-phenylindole with 51% efficiency . This highlights its utility in constructing heterocyclic frameworks for pharmaceuticals.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane.
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Melting Point: Reported at 112–114°C, consistent with crystalline batches purified via ethanol recrystallization .
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Stability: Decomposes above 250°C, requiring storage at 2–8°C under inert atmospheres to prevent bromine loss .
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one serves as a precursor in synthesizing antimicrobial and anticancer agents:
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Imidazothiadiazoles:
Reacting with 2-amino-4-methylthiazole under microwave conditions produces derivatives with Gram-positive antibacterial activity . -
Kinase Inhibitors:
Bromomethyl groups facilitate alkylation of purine scaffolds, yielding compounds tested against breast cancer cell lines .
Case Study: Antiviral Research
In a 2024 study, derivatives of this compound exhibited HCV protease inhibition (IC₅₀ = 1.2 μM), attributed to the bromomethyl group’s ability to covalently bind catalytic serine residues.
Challenges and Future Directions
Synthetic Limitations
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Halogen Exchange:
Competing reactions during bromomethylation may produce undesired chloro-byproducts unless rigorously controlled . -
Scale-Up Issues:
Microwave-assisted methods face challenges in industrial reactors due to uneven heating.
Research Opportunities
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